Product packaging for 2-((Benzylidenehydrazono)methyl)phenol(Cat. No.:)

2-((Benzylidenehydrazono)methyl)phenol

Cat. No.: B8057575
M. Wt: 224.26 g/mol
InChI Key: GUVKXRKDJAEWRO-UHFFFAOYSA-N
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Description

2-((Benzylidenehydrazono)methyl)phenol (CAS 959-36-4) is a chemical compound with the molecular formula C14H12N2O and an average molecular weight of 224.26 g/mol . Its structure can be represented by the SMILES notation "Oc1ccccc1/C=N/N=C/c1ccccc1" . This reagent is offered in high purity and is immediately available for purchase from stock quantities . As a hydrazone-based compound, it serves as a valuable building block in organic synthesis and materials science research. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Proper handling procedures should be followed. For more detailed information, including pricing and shipping options, please contact us.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B8057575 2-((Benzylidenehydrazono)methyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(benzylidenehydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-9-5-4-8-13(14)11-16-15-10-12-6-2-1-3-7-12/h1-11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVKXRKDJAEWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Benzylidenehydrazono Methyl Phenol

Conventional Synthetic Routes: Condensation Reactions of Salicylaldehyde (B1680747) and Hydrazines

The primary and most conventional method for synthesizing 2-((benzylidenehydrazono)methyl)phenol (B7782992) and its analogs is through the acid-catalyzed condensation reaction of a salicylaldehyde derivative with a suitable hydrazine (B178648). This reaction involves the nucleophilic attack of the amino group of the hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the hydrazone.

Typically, the reaction is carried out by refluxing equimolar amounts of the aldehyde and hydrazine in a protic solvent, most commonly ethanol (B145695) or methanol (B129727). nih.govnih.gov The process can be slow, often requiring several hours of heating to achieve completion. nih.gov For instance, one established method involves refluxing a methanol solution of 2-hydroxybenzaldehyde with a carbohydrazide (B1668358) for three hours to yield the corresponding bis-hydrazone derivative. nih.gov Similarly, reacting 2-hydroxybenzophenone (B104022) with phenylhydrazine (B124118) in ethanol under reflux for one hour produces the desired hydrazone. nih.gov The use of an acidic catalyst, though not always necessary, can accelerate the reaction rate.

Novel ligands, such as 2-[(E)-{2-[hydroxy(phenyl)methyl]hydrazinylidene}methyl]phenol, have been synthesized by reacting 2-hydroxy-6-methylbenzaldehyde (B95053) with specific hydrazines, demonstrating the versatility of this condensation approach. ijtonline.com The products are typically isolated as crystalline solids after cooling the reaction mixture and can be purified by recrystallization from the same solvent used for the synthesis. nih.govnih.gov

Table 1: Examples of Conventional Synthesis of Related Hydrazones

Reactants Solvent Conditions Product Ref.
2-Hydroxybenzaldehyde, Carbohydrazide Methanol Reflux, 3 hours 2-{[2-((E)-2-Hydroxybenzylidene)hydrazinecarbonyl]hydrazinylidene)methyl]phenol nih.gov
2-Hydroxybenzophenone, Phenylhydrazine Ethanol Reflux, 1 hour 2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol nih.gov

Green Chemistry Approaches in Synthesis

In response to the growing demand for environmentally benign chemical processes, green chemistry approaches have been applied to the synthesis of this compound and related hydrazones. These methods aim to reduce reaction times, energy consumption, and the use of hazardous organic solvents. researchgate.netscirp.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jocpr.com In the synthesis of hydrazones, microwave heating can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netbas.bg

For example, the synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides has been achieved in 8-10 minutes with yields ranging from 62-80% using a solvent-free microwave-assisted method. researchgate.net Another study demonstrated the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives under microwave irradiation (160-320 W) for 2-8 minutes, yielding 68-81% of the product. fip.org The efficiency of this technique is highlighted by research showing that reactions can be completed in 4-10 minutes under microwave irradiation, in stark contrast to the 3-6 hours required by conventional refluxing. bas.bg This significant rate enhancement is a key advantage of microwave-assisted synthesis. jocpr.com

| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

Solvent-Free Synthesis

Solvent-free synthesis, or solid-state reaction, represents another significant green chemistry approach. These reactions are often performed by grinding the reactants together at room temperature, sometimes with a catalytic amount of a solid acid, or by using mechanochemical methods like ball-milling. rsc.orgjscimedcentral.com This eliminates the need for potentially toxic and volatile organic solvents, simplifying work-up procedures and reducing chemical waste. nih.govrsc.org

A series of phenol-hydrazones have been successfully synthesized in a vibratory ball-mill with transformation rates exceeding 99% without by-products. rsc.org This method is considered a good example of an efficient and green pharmaceutical process as it avoids environmentally inadvisable reagents, additives, or catalysts. rsc.org Another simple solvent-free technique involves grinding an equimolar mixture of a substituted phenylhydrazine and a benzaldehyde (B42025) with a pestle in a mortar at room temperature for 5-10 minutes, often using a catalyst like Fly-ash-H2SO4. jscimedcentral.com This approach is experimentally simple and provides high yields in a short time frame. jscimedcentral.com Such methods are not only environmentally friendly but can also be more economical and favorable for industrial applications. researchgate.net

Structural Modification and Derivatization Strategies

The chemical and physical properties of this compound can be fine-tuned through structural modification and derivatization. These strategies typically involve introducing various substituent groups onto the phenyl rings of the salicylaldehyde or benzylidene moieties, or on the hydrazone nitrogen atom.

Introduction of Substituents on Phenyl Rings and Hydrazone Moiety

A wide array of derivatives can be synthesized by using substituted salicylaldehydes or substituted hydrazines in the initial condensation reaction. ijtonline.comresearchgate.net Common substituents include electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogen (-Cl, -Br) groups. beilstein-journals.orgnih.gov

Impact of Substituent Electronic and Steric Effects on Compound Properties

The introduction of substituents has a profound impact on the electronic and steric properties of the molecule, which in turn affects its structure, acidity, and reactivity. beilstein-journals.orgnih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule. libretexts.org An EWG, such as a nitro group, on the salicylaldehyde ring pulls electron density away from the phenolic hydroxyl group. beilstein-journals.org This withdrawal of electron density strengthens the intramolecular hydrogen bond between the phenolic hydrogen and the azomethine nitrogen. beilstein-journals.orgnih.gov It also significantly increases the acidity of the phenol (B47542), as reflected by a lower pKa value. beilstein-journals.orgnih.gov Conversely, an EDG like a methyl group increases electron density, which can weaken this intramolecular interaction and decrease the phenol's acidity. beilstein-journals.orgnih.gov These electronic shifts are observable in NMR spectra, where EWGs cause a strong deshielding of the hydroxyl proton, shifting its signal downfield. beilstein-journals.org

Steric Effects: The size and position of substituents can introduce steric hindrance, which influences reaction rates and product distribution. libretexts.org For example, bulky substituents near the reactive azomethine group can hinder its interaction with other molecules. In mechanochemical synthesis, low steric hindrance around the reactive sites of both the hydrazine and aldehyde reactants was found to increase the degree of conversion. rsc.org The size of alkyl substituents on an aromatic ring can affect the favorability of reactions at adjacent (ortho) positions. libretexts.org

Table 3: Effect of Substituents on Hydrazone Properties

Substituent (on Salicylaldehyde Ring) Type Effect on Intramolecular H-bond (Phenol-N_imine) Effect on Phenol Acidity (pKa) Ref.
-NO₂ Electron-Withdrawing Stronger Increases (Lower pKa) beilstein-journals.orgnih.gov

| -CH₃ | Electron-Donating | Weaker | Decreases (Higher pKa) | beilstein-journals.orgnih.gov |

Coordination Chemistry and Metal Complexation of 2 Benzylidenehydrazono Methyl Phenol

Ligand Design and Coordination Modes

Schiff bases, such as 2-((Benzylidenehydrazono)methyl)phenol (B7782992), are a significant class of ligands in coordination chemistry due to their straightforward synthesis and structural variety. chemijournal.com These compounds, characterized by an azomethine or imine group (-C=N-), are typically formed through the condensation of a primary amine with a carbonyl compound. chemijournal.comuchile.cl Their ability to coordinate with metal ions through heteroatoms makes them effective chelating agents.

Bidentate Coordination via Azomethine Nitrogen and Phenolic Oxygen

The most common coordination mode for this compound is as a bidentate ligand. researchgate.net In this arrangement, the ligand coordinates to a metal center through the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the phenolic hydroxyl group. researchgate.netresearchgate.net This forms a stable six-membered chelate ring with the metal ion. The deprotonation of the phenolic hydroxyl group upon complexation is a key feature, indicating that the ligand typically acts as a monobasic bidentate ligand. This coordination behavior has been observed in complexes with various metal ions, including Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net

Multidentate Coordination Schemes

While bidentate coordination is prevalent, Schiff base ligands can also exhibit multidentate coordination, especially in more complex systems or with specific metal ions. chemijournal.comuchile.cl This can occur if other donor atoms are present in the ligand structure. For instance, derivatives of this compound with additional functional groups, such as a pyridine (B92270) ring, can act as tridentate ligands, coordinating through the phenolic oxygen, azomethine nitrogen, and the nitrogen of the pyridine ring. nih.gov The flexibility of the Schiff base backbone allows it to adopt different conformations to accommodate the geometric preferences of various metal ions, leading to the formation of mononuclear or polynuclear complexes. acs.orgnih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux. chemijournal.comnih.gov The resulting metal complexes are typically colored, solid materials that can be isolated by filtration. core.ac.ukjmchemsci.com

Characterization of these complexes involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key indicators include a shift in the C=N (azomethine) stretching frequency and the disappearance of the broad O-H stretching band of the free ligand, which confirms the deprotonation of the phenolic group and coordination of the oxygen atom. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also provide evidence of complex formation through shifts in the chemical environments of the ligand's protons. researchgate.netcore.ac.uk Electronic spectra (UV-Vis) are used to study the geometry of the complexes in solution. researchgate.net

Stoichiometric Relationships in Metal-Ligand Complexation

The stoichiometry of the resulting metal complexes is influenced by the metal-to-ligand molar ratio used in the synthesis, as well as the coordination number and oxidation state of the metal ion. Commonly observed stoichiometries for complexes of this compound and related Schiff bases are 1:1 and 1:2 (metal:ligand). nih.govresearchgate.net In a 1:2 complex, two deprotonated ligand molecules coordinate to a single metal ion. researchgate.net For instance, octahedral complexes of Ni(II) and Co(II) often exhibit a 1:2 stoichiometry. researchgate.net In contrast, a 1:1 stoichiometry can lead to the formation of dinuclear or polynuclear complexes where the ligand bridges between two or more metal centers, or where solvent molecules or other co-ligands complete the coordination sphere of the metal. researchgate.net

Table 1: Stoichiometry of Selected Metal Complexes with Schiff Base Ligands

Metal IonLigandStoichiometry (Metal:Ligand)Resulting Complex TypeReference
Ti(IV)2-[(2-hydroxy-5-nitro benzylidene)-amino]-4-methyl-phenol1:1Mononuclear researchgate.net
Zr(IV)2-[(2-hydroxy-5-nitro benzylidene)-amino]-4-methyl-phenol1:1Mononuclear researchgate.net
Mn(II)2-[(4-methylphenylimino)methyl]-6-methoxyphenol1:2Mononuclear researchgate.net
Co(II)2-[(4-methylphenylimino)methyl]-6-methoxyphenol1:2Mononuclear researchgate.net
Ni(II)2-[(4-methylphenylimino)methyl]-6-methoxyphenol1:2Mononuclear researchgate.net
Cu(II)2-[(4-methylphenylimino)methyl]-6-methoxyphenol1:2Mononuclear researchgate.net
Cd(II)2-[(4-methylphenylimino)methyl]-6-methoxyphenol1:2Mononuclear researchgate.net

Structural Elucidation of Metal Complexes

In the absence of single-crystal data, a combination of other analytical methods is employed to propose a likely structure. Magnetic susceptibility measurements can help determine the oxidation state and spin state of the metal ion, which in turn provides clues about the coordination environment. For example, a diamagnetic Ni(II) complex would suggest a square-planar geometry, whereas a paramagnetic complex would be consistent with an octahedral or tetrahedral geometry. researchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA), can provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. ijtonline.com

Spectroscopic Techniques for Coordination Confirmation

The coordination of the Schiff base ligand, this compound, to a central metal ion is extensively studied and confirmed through various spectroscopic methods. These techniques provide crucial evidence of bond formation between the ligand and the metal by observing significant changes in the spectral properties of the ligand upon complexation. The primary methods employed include Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for verifying the coordination of this compound. By comparing the spectrum of the free ligand with those of its metal complexes, specific vibrational changes indicating coordination can be identified. researchgate.netcore.ac.uk

Key characteristic changes observed in the IR spectra upon complexation include:

Disappearance of the O-H Stretch: The broad absorption band in the free ligand's spectrum, typically found in the 3450-3300 cm⁻¹ range and attributed to the stretching vibration of the phenolic hydroxyl group (ν(O-H)), disappears in the spectra of the metal complexes. researchgate.net This indicates the deprotonation of the phenolic oxygen and its subsequent coordination to the metal ion. researchgate.net

Shift in the Azomethine C=N Stretch: The sharp absorption band corresponding to the azomethine or imine group (ν(C=N)), usually observed around 1620 cm⁻¹ in the free ligand, undergoes a shift upon complexation. core.ac.uknih.gov This shift, typically to a lower frequency (wavenumber), suggests the coordination of the azomethine nitrogen atom to the metal center. This change is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond. nih.gov

Appearance of New Bands: The formation of new, non-ligand bands at lower frequencies provides direct evidence of coordination. The appearance of bands in the 500-400 cm⁻¹ and 600-500 cm⁻¹ regions are often assigned to the stretching vibrations of newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds, respectively. nih.gov

Table 1: Comparison of Key FTIR Frequencies (cm⁻¹) for this compound and its Metal Complexes
Functional GroupFree Ligand (HL)Metal Complex [M(L)n]Inference
ν(O-H)~3333 researchgate.netAbsent researchgate.netDeprotonation and coordination of phenolic oxygen.
ν(C=N) Azomethine~1620 core.ac.ukShifted (e.g., ~1605) nih.govCoordination of azomethine nitrogen.
ν(N-N)~981 core.ac.ukShiftedInvolvement of hydrazone linkage in coordination.
ν(M-O)-~550-450Formation of a metal-oxygen bond.
ν(M-N)-~480-400Formation of a metal-nitrogen bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy in the UV-Visible range provides valuable information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

In the UV spectrum of the free ligand, two main absorption bands are typically observed. researchgate.net

A high-intensity band at shorter wavelengths (around 270-300 nm) is assigned to the π→π* transitions within the aromatic rings. core.ac.uk

A band at longer wavelengths (around 320-370 nm) is attributed to the n→π* transition of the azomethine group's lone pair electrons. researchgate.net

Upon complexation, these bands often shift, indicating the involvement of the chromophoric groups in coordination. A bathochromic (red) shift of the n→π* band is commonly observed, confirming the coordination of the azomethine nitrogen to the metal ion. researchgate.net

For transition metal complexes, new, weaker absorption bands often appear in the visible region of the spectrum. These bands are due to d-d electronic transitions within the metal's d-orbitals, which are forbidden by Laporte's rule but become partially allowed in the less symmetric environment of the complex. The position and number of these d-d bands are highly dependent on the specific metal and the geometry of the complex. researchgate.netresearchgate.net

Table 2: Typical Electronic Spectral Data for this compound Complexes
CompoundAbsorption Bands (nm)Assignment
Free Ligand (HL)~301, ~370 core.ac.ukresearchgate.netπ→π, n→π
Ni(II) Complex~330, ~410, ~725 researchgate.netLigand Bands, d-d transitions (³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₂g(F))
Cu(II) Complex~340, ~420, ~650Ligand Bands, d-d transitions (²Eg → ²T₂g)
Co(II) Complex~335, ~450, ~680Ligand Bands, d-d transitions (⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F))

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

For diamagnetic metal complexes (such as those with Zn(II), Cd(II), or some Ni(II) ions), ¹H NMR spectroscopy provides definitive proof of coordination in solution. researchgate.netekb.eg

The most significant changes in the ¹H NMR spectrum upon complexation are:

Disappearance of the Phenolic Proton Signal: The signal for the acidic phenolic proton (-OH), which appears as a singlet in the spectrum of the free ligand (typically downfield, >10 ppm), vanishes completely in the spectra of the complexes. nih.gov This confirms the deprotonation of this group for coordination.

Shift of the Azomethine Proton Signal: The signal corresponding to the azomethine proton (-CH=N-), usually found around 8.5-9.7 ppm, experiences a downfield shift. nih.gov This deshielding effect is a direct consequence of the coordination of the imine nitrogen to the electron-withdrawing metal center. researchgate.net

Shifts in Aromatic Proton Signals: The chemical shifts of the protons on the aromatic rings also change, reflecting the alteration of the electronic environment of the entire ligand molecule upon coordination. ekb.eg

Determination of Coordination Geometries

The geometric arrangement of the ligand around the central metal ion is a critical aspect of coordination chemistry, influencing the physical and chemical properties of the complex. The coordination geometry of this compound metal complexes is primarily elucidated using magnetic susceptibility measurements and single-crystal X-ray diffraction, often supported by electronic spectral data.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of paramagnetic complexes, which reveals the number of unpaired electrons in the metal's d-orbitals. This information is instrumental in distinguishing between possible coordination geometries. researchgate.net For instance, a Ni(II) (d⁸) complex can be square planar (diamagnetic, μ_eff = 0 B.M.) or octahedral/tetrahedral (paramagnetic, μ_eff ≈ 2.8-3.5 B.M.). researchgate.netmdpi.com Similarly, a Co(II) (d⁷) complex will have different magnetic moments depending on whether it adopts a high-spin octahedral or tetrahedral geometry. ijtonline.com

Table 3: Typical Magnetic Moments and Inferred Geometries for Metal Complexes
Metal IonMagnetic Moment (μ_eff) in B.M.Number of Unpaired ElectronsProbable Geometry
Cu(II)1.7 - 2.21Octahedral / Square Planar / Tetrahedral
Ni(II)2.8 - 3.5 researchgate.net2Octahedral / Tetrahedral
Ni(II)0 (Diamagnetic) mdpi.com0Square Planar
Co(II)4.3 - 5.23Octahedral (High Spin)
Co(II)4.0 - 4.83Tetrahedral (High Spin)
Mn(II)~5.95Octahedral / Tetrahedral (High Spin)
Zn(II)0 (Diamagnetic)0Tetrahedral / Octahedral

Single-Crystal X-ray Diffraction

Studies on related Schiff base hydrazone complexes have revealed various geometries. For example, a Ni(II) complex with a similar ligand, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, was found to have a distorted square planar geometry, with the ligand acting as a bidentate chelator coordinating through the enolic oxygen and azomethine nitrogen atoms. mdpi.com In this structure, two deprotonated ligand molecules coordinate to one Ni(II) ion. The molecule of 2-{2-[(E)-2-Hydroxybenzylidene]hydrazinecarbonyl}hydrazinylidene)methyl]phenol, a related carbohydrazide (B1668358) derivative, was found to be nearly planar. nih.gov The geometry ultimately adopted depends on the metal ion, its oxidation state, the stoichiometry of the complex, and the presence of any co-ligands or counter-ions. researchgate.net

Electronic Spectra (d-d Transitions)

As mentioned previously (Section 3.3.1), the electronic spectra of transition metal complexes can also strongly suggest a particular geometry. The number, position, and intensity of the d-d absorption bands are characteristic of the electronic environment of the metal ion. For example, Ni(II) complexes in an octahedral field typically show three spin-allowed transitions, whereas a tetrahedral Ni(II) complex will show different transitions. researchgate.netresearchgate.net A square-planar Cu(II) complex often exhibits a broad, asymmetric band in the visible region, which may consist of several overlapping transitions. researchgate.net These spectral interpretations, when combined with magnetic moment data, provide a powerful, non-destructive method for proposing the coordination geometry. researchgate.net

Advanced Spectroscopic and Photophysical Properties of 2 Benzylidenehydrazono Methyl Phenol Derivatives

Photochromism and Molecular Photoswitching

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key feature of many salicylaldehyde (B1680747) hydrazone derivatives. researchgate.netnih.gov This phenomenon is often triggered by light, leading to a distinct color change. nih.gov For instance, a simple Schiff base created from salicylaldehyde and benzoyl hydrazine (B178648) changes from colorless to yellow in organic solvents upon irradiation with 365 nm UV light. nih.gov This change corresponds to a decrease in the absorption peak at 367 nm and the appearance of new peaks at 418 nm and 438 nm. nih.gov This reversible behavior is central to their potential use as molecular photoswitches. rsc.org The underlying mechanisms for this photochromism are primarily C=N isomerization and excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov

The carbon-nitrogen double bond (C=N) in the hydrazone structure is capable of E/Z (or trans/cis) isomerization upon light absorption. researchgate.netresearchgate.net This isomerization alters the geometry of the molecule, which in turn affects its electronic and photophysical properties. researchgate.net The dynamic conformational flexibility resulting from C=N isomerization in a soluble state can lead to a non-radiative decay of the excited state, meaning the molecule does not fluoresce. researchgate.net However, restricting this isomerization is a key strategy for enhancing fluorescence. researchgate.net The process of E/Z conversion is influenced by external factors, such as the solvent environment; for example, one study found the conversion took about 30 minutes in methanol (B129727) versus 45 minutes in dimethylsulfoxide (DMSO). researchgate.net The restriction of C=N isomerization, often induced by aggregation or intramolecular hydrogen bonding, can lead to significant fluorescence enhancement. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that occurs in molecules with both a proton-donating group (the phenolic -OH) and a proton-accepting group (the imine nitrogen) in close proximity, connected by an intramolecular hydrogen bond. nih.govnih.gov Upon photoexcitation, the acidity and basicity of these groups change, facilitating the transfer of a proton from the hydroxyl group to the nitrogen atom. nih.govresearchgate.net

This process involves four key steps:

Photoexcitation from the ground enol-form to the excited enol-form. nih.gov

An ultrafast proton transfer (occurring in femtoseconds) in the excited state to form a keto-tautomer. nih.govnih.gov

Radiative relaxation (fluorescence) from the excited keto-tautomer back to its ground state, which produces a large Stokes-shifted emission. nih.gov

Reverse proton transfer in the ground state to return to the initial, more stable enol-form. nih.gov

In salicylaldehyde hydrazones, ESIPT is often coupled with C=N isomerization and is a fundamental mechanism driving their photochromic and fluorescent properties. researchgate.netnih.gov The activation of the ESIPT process is frequently linked to the restriction of other non-radiative decay pathways, such as intramolecular rotation. researchgate.net

Aggregation-Induced Emission (AIE) Behavior

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.govrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) seen in many planar chromophores. nih.gov Salicylaldehyde hydrazone derivatives are prominent examples of compounds that exhibit AIE. nih.govacs.orgresearchgate.net For example, a specific salicylaldehyde hydrazone (SH) is non-fluorescent in pure DMSO but becomes a strong yellow emitter in a mixture of DMSO and HEPES buffer when the HEPES fraction exceeds 70%. researchgate.net This enhanced emission is a direct result of the formation of molecular aggregates. researchgate.net

The primary mechanism for AIE in salicylaldehyde hydrazones is the Restriction of Intramolecular Motion (RIM) , which includes the restriction of intramolecular rotation (RIR). researchgate.netrsc.orgrsc.org In dilute solutions, the molecules are free to undergo dynamic intramolecular rotations, particularly around the C=N and N-N single bonds. researchgate.netresearchgate.net These rotations provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. researchgate.net

When the molecules aggregate, either in a poor solvent or the solid state, these intramolecular motions are physically hindered. researchgate.netrsc.org This blockage of non-radiative decay channels forces the excited state to deactivate through radiative pathways, namely fluorescence. researchgate.net Crucially, in salicylaldehyde hydrazones, this restriction of motion also activates the ESIPT process, leading to bright fluorescence emission from the resulting keto-tautomer. researchgate.net The formation of J-type self-assemblies has been noted in the aggregated state of some derivatives. rsc.org

Table 1: AIE Properties of a Salicylaldehyde Hydrazone (SH) Derivative
Solvent SystemFluorescenceEmission Wavelength (λem)Underlying MechanismReference
Pure DMSONon-fluorescentN/AActive intramolecular rotation (non-radiative decay) researchgate.net
DMSO-HEPES (HEPES fraction ≥70%)Bright Yellow Luminescence535 nmAggregate formation → RIR → ESIPT activation researchgate.net

Fluorescence Spectroscopy and Luminescence Modulation

The fluorescence of 2-((benzylidenehydrazono)methyl)phenol (B7782992) derivatives can be modulated by various factors, including solvent environment and interactions with analytes like metal ions. researchgate.netnih.gov These compounds can act as fluorescent sensors, where the presence of a specific analyte causes a "turn-on" or "turn-off" fluorescence response. researchgate.netnih.gov For instance, the AIE-active aggregates of one salicylaldehyde hydrazone derivative experienced fluorescence quenching in the presence of Cu²⁺ ions. researchgate.net Another derivative was developed as a dual-analyte sensor, detecting Al³⁺ in methanol via chelation-enhanced fluorescence and Cu²⁺ in water through fluorescence quenching. nih.gov

The polarity of the solvent has a significant impact on the fluorescence properties of these compounds. evidentscientific.comnih.gov This phenomenon, known as solvatochromism, arises from interactions between the fluorophore's dipole moment and the surrounding solvent molecules. evidentscientific.com In polar solvents, solvent molecules reorient around the excited-state fluorophore, a process called solvent relaxation, which lowers the energy of the excited state. evidentscientific.com This typically results in a red-shift (a shift to longer wavelengths) of the emission spectrum. evidentscientific.com

For salicylaldehyde hydrazones, the solvent can influence the equilibrium between different isomers and the efficiency of non-radiative decay pathways. researchgate.netresearchgate.net In one study, the dynamic flexibility of a derivative due to C=N isomerization in pure DMSO led to non-radiative decay. researchgate.net However, upon aggregation in a mixed solvent system, this motion was restricted, activating the ESIPT process and "turning on" fluorescence. researchgate.net The fluorescence quantum yield, a measure of emission efficiency, is highly sensitive to the solvent's nature, including its polarity and electron-donating ability. mdpi.com A study on a Schiff base of salicylaldehyde showed a bathochromic (red) shift in the emission spectrum with increasing solvent polarity, indicating a π-π* transition and an increase in the dipole moment from the ground to the excited state. researchgate.net

Table 2: Solvent Effects on Photophysical Properties of Hydrazone Derivatives
Derivative/SystemSolventObservationReference
Salicylaldehyde Benzoyl HydrazoneMethanol vs. DMSOE/Z photoisomerization is faster in methanol (30 min) than in DMSO (45 min). researchgate.net
Salicylaldehyde Hydrazone (SH)Pure DMSONon-fluorescent due to free intramolecular rotation. researchgate.net
Salicylaldehyde Hydrazone (SH)DMSO/HEPES (≥70% HEPES)Strongly fluorescent due to aggregation, RIR, and ESIPT activation. researchgate.net
General FluorophoresIncreasing Solvent PolarityOften causes a red-shift in emission spectra due to solvent relaxation. evidentscientific.com

Quantum Yield Analysis

The photophysical characteristics of this compound and its derivatives are significantly defined by their fluorescence quantum yield (ΦF). The quantum yield represents the efficiency of the fluorescence process, quantifying the ratio of photons emitted to the photons absorbed by a molecule. This parameter is crucial for applications that rely on the light-emitting properties of these compounds. The analysis of quantum yield is often conducted using a relative comparative method, where the fluorescence of the sample is compared against a standard reference compound with a known quantum yield. depaul.edu

Systematic studies on photochromic hydrazone switches, which share the core structure of the title compound, reveal a strong dependence of their photophysical properties on the electronic nature of substituents on the phenyl rings. acs.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter properties such as activation wavelengths, photostationary states, and photoisomerization quantum yields. acs.org For instance, the presence of a para-NMe2 group has been found to be a key requirement for achieving reasonable fluorescence quantum yields in solution. acs.org Furthermore, the introduction of groups like para-NMe2 and/or para-NO2 has been shown to improve the photoisomerization quantum yields. acs.org

The value of the quantum yield has direct implications for the potential applications of these derivatives. A low fluorescence quantum yield indicates that a larger portion of the absorbed light energy is dissipated through non-radiative pathways, such as heat or photochemical reactions. depaul.edu This characteristic is particularly favorable in fields like photocatalysis, where retained energy can promote the desired excited-state chemical reactivity. depaul.edu One study on a 2-quinolinone derivative found that a low fluorescence quantum yield of 2.3% marked it as a promising candidate for photocatalytic applications. depaul.edu The structural rigidity of the molecule also plays a role, as increased rigidity can prevent energy loss through non-radiative relaxation processes, thus promoting more efficient fluorescence. depaul.edu

Table 1: Effect of Substituents on Photophysical Properties of Hydrazone Derivatives This table is representative of findings on how different functional groups can influence the quantum yield and related photophysical characteristics of hydrazone-based molecular switches.

Substituent GroupPositionObserved Effect on Quantum YieldReference
Electron-Donating Group (EDG)Stator Phenyl GroupCan lead to a significant acceleration in thermal half-life by altering the isomerization mechanism. acs.org
para-NMe₂Phenyl RingNecessary for achieving reasonable fluorescence quantum yields in solution. acs.org
para-NO₂Phenyl RingImproves photoisomerization quantum yields. acs.org
Increased Structural RigidityMolecular BackboneEnhances emission in the solid-state; can lead to more efficient fluorescence. depaul.eduacs.org

Mesophase Behavior and Liquid Crystalline Properties

The mesophase behavior and liquid crystalline properties of this compound derivatives are a subject of significant research, as these compounds can form intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid states. researchgate.net The ability to form such phases is highly dependent on the molecular structure, particularly the presence of a rigid core, flexible terminal chains, and linking groups like the imine (-CH=N) function, which maintains molecular linearity and stability. researchgate.netmdpi.com

Detailed investigations into derivatives have demonstrated their capacity to exhibit thermotropic liquid crystalline behavior. For example, the compound 4-((E)-(((E)-4-(decyloxy)benzylidene) hydrazineylidene)methyl)phenol was found to be mesogenic. ikm.org.my Its liquid crystal properties were characterized using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). In the heating cycle, this compound exhibits a transition from a crystal to a smectic C (SmC) phase at 129.3 °C, followed by a transition to a nematic (N) phase at 133.1 °C, before finally becoming an isotropic liquid at 141.1 °C. ikm.org.my A similar, reversible sequence was observed upon cooling. ikm.org.my

Several factors are critical in determining the stability and type of mesophases, including the polarity and polarizability of the molecule, molecular geometry, and intermolecular forces. nih.gov A key influencing factor in many Schiff base and hydrazone systems is the length of terminal alkyl or alkoxy chains. researchgate.net Generally, as the length of the flexible alkoxy chain increases, there is a tendency to promote the formation of smectic phases over nematic phases. researchgate.netresearchgate.net This is because the longer chains enhance intermolecular attractive forces, which favors the more ordered, layered structure of smectic phases. researchgate.net Conversely, derivatives with shorter terminal chains are more likely to exhibit purely nematogenic behavior. nih.gov The presence of polar terminal groups, such as a cyano group, can also enhance liquid crystalline properties by increasing the molecular dipole moment. ajchem-a.com

Table 2: Phase Transition Temperatures of 4-((E)-(((E)-4-(decyloxy)benzylidene)hydrazineylidene)methyl)phenol Data obtained from Differential Scanning Calorimetry (DSC) analysis, showing the temperatures and enthalpy changes for the observed mesophase transitions. ikm.org.my

TransitionHeating Temperature (°C)ΔH (J/g)Cooling Temperature (°C)ΔH (J/g)
Crystal → Smectic C129.329.5128.428.7
Smectic C → Nematic133.10.8140.50.7
Nematic → Isotropic141.11.1--

Theoretical and Computational Investigations of 2 Benzylidenehydrazono Methyl Phenol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For 2-((benzylidenehydrazono)methyl)phenol (B7782992) and its analogues, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been employed to predict its molecular structure, vibrational frequencies, and electronic properties with high accuracy. nih.govnih.govmdpi.com

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, polarizability, and kinetic stability. ijaemr.comnih.govresearchgate.net

In molecules similar to this compound, the HOMO is typically characterized by π-orbital density and is delocalized over the electron-rich phenol (B47542) ring and the hydrazone linkage. The LUMO is also composed of π* density and is distributed across the entire conjugated system. nih.govijaemr.com A small HOMO-LUMO gap signifies that a molecule can be easily excited, indicating high chemical reactivity and a strong potential for charge transfer within the molecule. ijaemr.comnih.gov

Theoretical calculations on analogous Schiff bases have determined HOMO-LUMO energy gaps, which provide a reference for the expected electronic behavior of the title compound.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Schiff Base Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
(E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile -5.83 -2.31 3.52 nih.gov
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole -6.57 -2.09 4.48 ajchem-a.com

This table presents data from closely related compounds to illustrate typical values. The exact values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the molecule's surface, where different colors represent varying potential values.

For hydrazone derivatives, the MEP map typically reveals the following features:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most negative potentials are localized on the phenolic oxygen atom and the imine nitrogen atom due to their high electronegativity and the presence of lone pairs of electrons. nih.govnih.govresearchgate.net

Positive Regions (Blue): These regions have lower electron density and are the preferred sites for nucleophilic attack. The hydrogen atoms, particularly the phenolic hydroxyl proton, exhibit the most positive potential. nih.govnih.gov

Neutral Regions (Green): These areas, typically the carbon rings, have a near-zero potential. nih.gov

The MEP surface provides a clear visualization of the charge distribution and is a reliable guide to predicting intermolecular interaction sites. researchgate.netrsc.org

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule. For this compound, geometry optimization studies, often starting from experimental X-ray diffraction data of similar compounds, confirm several key structural features. nih.govnyu.edu

The molecule is found to be largely planar. This planarity is primarily due to the extensive π-conjugation across the molecule and is further stabilized by the formation of an intramolecular hydrogen bond. nih.gov The conformation around the C=N imine double bond is consistently found to be in the more stable E-configuration. nih.govnih.gov While the salicylidene moiety tends to be planar, there can be a significant twist between the two aromatic rings (the phenol ring and the benzylidene ring). For instance, in a related phenylhydrazone derivative, the dihedral angle between the hydroxy-benzene and N-bound phenyl rings was found to be 24.37°. nih.gov In another complex hydrazone, the dihedral angle between the hydroxybenzene and a tolyl ring was 65.11°. nih.gov

Intramolecular Hydrogen Bonding (IMHB) Studies

Table 2: Typical Intramolecular Hydrogen Bond Geometry in Analogous Hydrazones

Compound D-H···A D···A (Å) D-H···A (°) Source
2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol O1-H1O···N1 2.5678 157 nih.gov

D represents the donor atom (Oxygen) and A represents the acceptor atom (Nitrogen).

The intramolecular hydrogen bond in this compound and related salicylaldehyde (B1680747) hydrazones is specifically classified as a Resonance-Assisted Hydrogen Bond (RAHB). nih.govacs.org The RAHB concept, originally proposed by Gilli and coworkers, describes a synergistic effect where π-electron delocalization within a conjugated system enhances the strength of the hydrogen bond. nih.govacs.org

In this molecule, the hydrogen-bonded chelate ring is part of a π-conjugated system. This allows for electron density to be delocalized along the O-C=C-C=N- fragment, which can be represented by charge-separated resonance structures. nih.govacs.org This delocalization increases the acidity of the donor -OH group and the basicity of the acceptor N atom, thereby strengthening the O-H···N bond beyond that of a typical hydrogen bond. nih.govrsc.org Studies on substituted salicylaldehyde hydrazones have shown that the strength of this RAHB can be modulated by attaching electron-donating or electron-withdrawing groups to the aromatic rings, which alters the degree of π-electron delocalization. nih.govacs.org

Intermolecular Interaction Analysis

While intramolecular forces define the molecule's core structure, intermolecular interactions dictate how molecules arrange themselves in the solid state, influencing crystal packing and macroscopic properties. Computational tools like Hirshfeld surface analysis and interaction energy calculations are used to identify and quantify these non-covalent forces. nih.govrsc.org

For hydrazone derivatives, several types of intermolecular interactions are typically observed:

Hydrogen Bonds: In crystals of related compounds, classical hydrogen bonds such as N-H···O can form between molecules, linking them into chains or layers. nih.govnih.gov

C-H···π Interactions: These are common interactions where a C-H bond acts as a weak donor to the electron-rich π system of an aromatic ring. These contacts play a significant role in stabilizing the crystal packing. rsc.org

π-π Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing dispersion forces. rsc.org

Hirshfeld surface analysis of analogous compounds reveals the relative contributions of different intermolecular contacts. For example, in one study, H···H contacts accounted for a significant portion of the surface, followed by H···C/C···H contacts, indicating the importance of both van der Waals forces and C-H···π interactions. nih.govresearchgate.net Energy framework calculations further show that dispersion forces are often the dominant contributors to the stabilization of the crystal lattice. nih.govrsc.org

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal structure. analis.com.mynih.gov This technique maps the electron distribution of a molecule in a crystal, allowing for the detailed investigation of close contacts between neighboring molecules, which govern the crystal packing.

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Derivative, 2-{(1E)-[(E)-2-(2,6-Dichlorobenzylidene)hydrazin-1-ylidene]methyl}phenol

Contact Type Contribution (%) Description
H···H ~29% Represents contacts between hydrogen atoms on adjacent molecules. sunway.edu.my
Cl···H/H···Cl ~29% Indicates interactions involving chlorine and hydrogen atoms. sunway.edu.my
π-π stacking 12.0% Arises from interactions between the aromatic rings of neighboring molecules. sunway.edu.my
Other Variable Includes less frequent contacts like O···H, N···H, and C···C. analis.com.mynih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how a chemical's structure relates to its biological activity. nih.gov QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their activities, which can then be used to predict the efficacy of new, unsynthesized molecules. nih.govscholars.direct

For phenolic compounds like this compound, SAR studies explore how modifications to the molecular structure, such as the addition or alteration of substituent groups, affect their biological function. For instance, in a study of 2-((E)-(((E)-2,6-dichlorobenzylidene)hydrazono)methyl)phenol and its metal complexes, SAR was discussed in the context of their in vitro antitumor activities against several human tumor cell lines. researchgate.net Such studies help identify the key structural features—the pharmacophore—responsible for the observed biological effects.

QSAR modeling takes this a step further by creating a predictive mathematical equation. njit.edu This involves calculating a set of molecular descriptors for each compound in a series and correlating them with their measured biological activity. For phenolic antioxidants, QSAR models have been developed using calculated parameters such as the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)), the energy of the lowest unoccupied molecular orbital of the corresponding radical (E(lumo-r)), and the number of hydroxyl groups. nih.gov These models can successfully estimate the antioxidant activities of new phenolic derivatives. nih.gov

The development of a robust QSAR model involves several stages, including the selection of a training set of molecules with known activities, calculation of relevant molecular descriptors, generation of a statistically significant model using methods like multiple linear regression (MLR), and validation of the model's predictive power using a separate test set of compounds. nih.govresearchgate.net The goal is to create a model that can rationalize mechanisms of action and reduce the time and expense associated with synthesizing and testing new compounds. nih.gov

Table 2: Typical Molecular Descriptors Used in QSAR Modeling of Phenolic Compounds

Descriptor Category Example Descriptors Relevance
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges Describes the molecule's electronic distribution and reactivity. scholars.directnih.gov
Thermodynamic Heat of formation (Hf), Gibbs free energy Relates to the stability and energy of the molecule. nih.gov
Topological Connectivity indices, Shape indices Quantifies molecular size, shape, and branching. njit.edu
Physicochemical LogP (partition coefficient), pKa (dissociation constant) Relates to the molecule's solubility, lipophilicity, and ionization state. nih.gov

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into structural dynamics and reaction mechanisms that are often difficult to obtain through experiments alone. mdpi.comchemrxiv.org

For a flexible molecule like this compound, MD simulations can be employed to explore its conformational landscape, identifying stable and transient geometries in different environments (e.g., in solution or bound to a biological target). This is crucial for understanding how the molecule interacts with a receptor's active site. Simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, and elucidate the dynamic changes that occur upon binding.

Furthermore, by combining quantum mechanical (QM) calculations with classical molecular mechanics (MM) in hybrid QM/MM methods, researchers can simulate chemical reactions. chemrxiv.org This approach allows for the investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies. For this compound, reactive MD simulations could be used to elucidate the mechanisms of its potential antioxidant activity, such as the process of hydrogen atom transfer from the phenolic hydroxyl group to a free radical. These simulations can track changes in bond lengths and atomic charges throughout a reaction, providing a step-by-step mechanistic narrative. chemrxiv.org The insights gained from MD simulations can guide the design of more potent analogues by revealing how structural modifications affect the dynamics and reactivity of the molecule. mdpi.com

Biological Activity Mechanisms of 2 Benzylidenehydrazono Methyl Phenol and Its Metal Complexes

Antimicrobial Activity Investigations

Salicylaldehyde (B1680747) benzoyl hydrazone was initially identified for its modest bacteriostatic properties. Subsequent research has explored its broader antimicrobial spectrum, including its effects on various bacteria and fungi. The activity of this class of compounds is often linked to the presence of the imine group and the phenolic hydroxyl group. nih.gov

Hydrazone derivatives are a class of compounds actively studied for their antibacterial potential against both Gram-positive and Gram-negative bacteria. rroij.com Phenolic compounds, in general, demonstrate antimicrobial activity against a wide array of bacteria. researchgate.net The antibacterial action of phenolic compounds often involves the denaturing and coagulation of proteins. researchgate.net While 2-((Benzylidenehydrazono)methyl)phenol (B7782992) itself has been noted for bacteriostatic effects, many studies focus on derivatives or metal complexes to enhance potency. For instance, related hydrazide-hydrazone derivatives have shown significant inhibition against Streptococcus pneumoniae (Gram-positive) and Escherichia coli (Gram-negative). rroij.com Similarly, Schiff base metal complexes are frequently reported to have greater antibacterial activity than the free ligands, with activity observed against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.netbohrium.com

Salicylaldehyde hydrazones and their related hydrazides have demonstrated notable antifungal properties, positioning them as promising areas for the development of new therapeutic agents. researchgate.netnih.gov Studies have shown that these compounds are potent inhibitors of fungal growth, particularly against opportunistic pathogens from the Candida genus, such as Candida albicans and Candida glabrata. researchgate.net The emergence of resistance to common antifungal treatments like azoles has driven research into new chemical scaffolds, including hydrazones. researchgate.net The antifungal activity of phenolic compounds is well-documented, with their mechanism often linked to the disruption of the fungal cell membrane. researchgate.net Research on various salicylaldehyde hydrazone analogs has confirmed their potential to inhibit fungal growth with the added benefit of showing little to no toxicity toward mammalian cells in preliminary tests. researchgate.netnih.gov

Compound TypeFungal SpeciesObserved ActivityReference
Salicylaldehyde HydrazonesCandida albicansPotent growth inhibition researchgate.net
Salicylaldehyde HydrazidesCandida glabrataPotent growth inhibition researchgate.net
General Hydrazone DerivativesCandida spp.Considered promising antifungal agents nih.gov
Phenolic CompoundsVarious FungiInhibit microbial functions via cell membrane interaction researchgate.net

The antimicrobial mechanism of this compound and related compounds is multifaceted. A primary mode of action is its ability to chelate essential metal ions, particularly iron. By binding to iron, the compound can inhibit crucial iron-dependent enzymes, such as ribonucleotide reductase, thereby disrupting DNA synthesis and repair in microbial cells.

Furthermore, as a phenolic compound, its activity is also attributed to the ability to denature and coagulate cellular proteins, a common mechanism for phenols. researchgate.net Plant-derived phenolics can permeabilize and destabilize the plasma membrane of microorganisms. researchgate.net The hydrazone structure itself, containing an azomethine group (-N=CH-), is crucial for its biological effects. This group can interfere with normal cell processes, leading to the inhibition of microbial growth.

The enhanced lipophilic nature allows the complex to more easily penetrate the lipid layer of the bacterial cell membrane, which acts as a barrier. nih.govnih.gov Once inside the cell, the complex can more effectively block the active binding sites of enzymes or disrupt other critical cellular processes. nih.gov Studies on the metal complexes of related Schiff base ligands have shown that they exhibit significantly greater antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the uncomplexed ligands. researchgate.netnih.gov For example, Ni(II) complexes of similar ligands have demonstrated potent activity with MIC values ranging from 1.95 to 7.81 µg/mL against various bacteria. nih.gov

Anticancer and Antitumor Potential

The anticancer properties of this compound and its analogs have been extensively studied. The compound's ability to chelate metal ions is central to its cytotoxic mechanism against cancer cells.

In vitro studies have demonstrated that this compound and its derivatives possess significant cytotoxic effects against a range of human cancer cell lines. The compound has shown notable activity against leukemic cell lines, including HL-60, K-562, and BV-173, with IC50 values reported in the low micromolar to nanomolar range. researchgate.net It is also effective against solid tumor cell lines, such as breast cancer (MCF-7, MDA-MB-231) and neuroblastoma (IMR 32). nih.gov

The primary anticancer mechanism is believed to be the inhibition of ribonucleotide reductase through the sequestration of iron, which is essential for DNA synthesis and cell proliferation. The compound has also been shown to induce apoptosis in cancer cells.

Metal complexation further enhances the cytotoxic activity. A series of transition metal complexes of the parent ligand showed that the cytotoxicity of Cu(II) complexes was greater than that of the free ligands. mdpi.com In another study, a Zn(II) complex of salicylaldehyde benzoyl hydrazone was found to be cytotoxic against a human T-lymphoma cell line (SKW-3). nih.gov The introduction of substituents, such as methoxy (B1213986) groups, on the aromatic rings of the hydrazone has been shown to modulate the anticancer activity and selectivity, sometimes resulting in compounds with high potency against cancer cells and no toxicity toward normal cells. researchgate.net

CompoundCell LineCancer TypeIC50 (µM)Reference
Salicylaldehyde Benzoyl Hydrazone (SBH)HL-60Leukemia0.03
Salicylaldehyde Benzoyl Hydrazone (SBH)K-562Leukemia0.03 - 3.54
Salicylaldehyde Benzoyl Hydrazone (SBH)BV-173Leukemia0.03 - 3.54
Salicylaldehyde Benzoyl Hydrazone (SBH)MCF-7Breast Cancer0.91
Cu(II) Complex of SBHHuman AdenocarcinomaAdenocarcinoma0.03 - 3.54 mdpi.com
Zn(SBH)₂SKW-3Human T-lymphoma~80 nih.gov
Dimethoxy SBH Derivative (Compound 4)K-562Leukemia0.019
Dimethoxy SBH Derivative (Compound 5)K-562Leukemia0.009
Dimethoxy SBH Derivative (Compound 4)HEK-293 (Normal)-> 10

DNA Cleavage Activity

The ability of certain chemical compounds to cleave DNA is a critical mechanism for potential anticancer and therapeutic agents. nih.govresearchgate.net Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that manage DNA topology and are key targets for antibacterial drugs. nih.gov These enzymes function by creating transient double-stranded breaks in DNA. nih.gov Compounds that interfere with this process, leading to prolonged DNA cleavage, can induce bacterial cell death. nih.gov

Metal complexes of Schiff bases, including those structurally related to this compound, have demonstrated notable DNA cleavage capabilities. nih.gov Studies on copper(II), zinc(II), and oxidovanadium(IV) complexes with Schiff base ligands show they can bind to and cleave DNA. nih.gov The interaction mode can vary, with some complexes binding to the major groove of DNA while others target the minor groove. nih.gov

Particularly, copper(II) complexes have been shown to be effective agents for the single- and double-strand scission of DNA. nih.govnih.gov The efficiency of this cleavage is often dependent on the presence of a reducing agent. nih.gov The mechanism of DNA degradation by these copper complexes is believed to occur primarily through an oxidative pathway, involving the generation of reactive oxygen species like hydroxyl radicals that attack the deoxyribose sugar or the nucleobases. nih.gov Some research indicates that dinuclear copper complexes are more active in oxidative DNA cleavage than their mononuclear counterparts, suggesting that the structure of the complex plays a vital role in its activity. nih.gov Furthermore, certain N-arylmethylidene-N′-arylhydrazines, a class to which this compound belongs, have been noted to induce DNA fragmentation. mdpi.com

Multi-Target Modulation Strategies

The development of drugs that can interact with multiple biological targets simultaneously is a promising strategy for treating complex multifactorial diseases. Hydrazone derivatives have been explored as scaffolds for such multi-target-directed ligands. researchgate.net For instance, certain pyridinylidene hydrazones have been designed to act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net Beyond enzyme inhibition, these compounds were also found to significantly inhibit the formation of amyloid-beta (Aβ) fibrils and even disrupt pre-formed fibrils, which are pathological hallmarks of Alzheimer's. researchgate.net This demonstrates the potential of the hydrazone framework to be adapted for multi-target modulation, addressing different facets of a disease's pathology with a single molecule.

Antioxidant and Radical Scavenging Activity

Hydrazones, particularly those incorporating a sterically hindered phenol (B47542) fragment, are recognized as promising antioxidants. researchgate.net Phenolic compounds act as antioxidants by preventing the initiation and propagation of radical chain reactions, thereby protecting cells from damage caused by reactive oxygen species (ROS). nih.govmdpi.com The antioxidant and radical scavenging potential of new N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines has been evaluated against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS). mdpi.com The scavenging activity, expressed as SC₅₀ values (the concentration required to scavenge 50% of the radicals), varied significantly based on the number and position of hydroxyl groups on the benzylidene portion of the molecule. mdpi.com Generally, compounds with more hydroxyl groups exhibited more effective radical scavenging. mdpi.com

Table 1: Radical Scavenging Activity (SC₅₀) of Selected Hydroxybenzylidene Hydrazines

Compound (Hydroxyl Position)SC₅₀ (µM) vs. ABTS Radical
5b (2,3-dihydroxy)1.9
5e (3,5-dihydroxy)2.1
5f (2,3,4-trihydroxy)2.4
5h (2,4,6-trihydroxy)2.5
5g (3,4,5-trihydroxy)3.3

Data sourced from a study on N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines. A lower SC₅₀ value indicates stronger radical scavenging activity. mdpi.com

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is executed through several key mechanisms. mdpi.com The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group (–OH) to a free radical, effectively neutralizing it. mdpi.com This process can occur through different pathways depending on the solvent and the structure of the antioxidant. mdpi.com

The main mechanisms are:

Hydrogen Atom Transfer (HAT): A direct, one-step process where the antioxidant transfers a hydrogen atom to the radical. mdpi.com

Sequential Electron Transfer-Proton Transfer (SET-PT): A two-step process where the antioxidant first transfers an electron to the radical, followed by the transfer of a proton.

Sequential Proton-Loss Electron Transfer (SPLET): This mechanism is favored in ionizing solvents like water. The phenolic antioxidant first deprotonates to form a phenolate (B1203915) anion, which then donates an electron to the free radical. nih.govmdpi.com

Enzyme Inhibition Studies

The hydrazone scaffold is a key structural feature in the design of various enzyme inhibitors. Derivatives have been synthesized and investigated for their ability to inhibit a range of enzymes involved in different diseases.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an important therapeutic target, particularly in neurodegenerative conditions like Alzheimer's disease, where its activity increases as the disease progresses. nih.gov Hydrazine-1-carboxamides and related benzohydrazides have been identified as dual inhibitors of both acetylcholinesterase (AChE) and BChE. mdpi.comnih.gov Many of these synthesized compounds show inhibitory activity in the micromolar range, with some derivatives demonstrating better or comparable in vitro inhibition of cholinesterases than the established drug rivastigmine. nih.govmdpi.com Molecular docking studies suggest these compounds bind near the catalytic triad (B1167595) within the active site of the BChE enzyme. mdpi.comnih.gov

Table 2: In Vitro Butyrylcholinesterase (BChE) Inhibition by Selected Benzohydrazide Derivatives

CompoundBChE Inhibition IC₅₀ (µM)
2-(4-Nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide22.1
2-(4-Phenylbenzoyl)-N-tridecylhydrazine-1-carboxamide22.4
Rivastigmine (Reference Drug)36.1

Data sourced from a study on novel 2-benzoylhydrazine-1-carboxamides. A lower IC₅₀ value indicates more potent inhibition. mdpi.com

Xanthine (B1682287) Oxidase (XO) and Angiotensin Converting Enzyme (ACE) Inhibition

Xanthine Oxidase (XO) Inhibition Xanthine oxidase (XO) is a key enzyme that catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. nih.govmdpi.com Overactivity of XO can cause hyperuricemia and gout. nih.gov Phenolic compounds are widely studied as XO inhibitors. nih.govnih.gov The inhibitory mechanism often involves the binding of the phenolic compound to the molybdenum cofactor at the enzyme's active site. nih.gov The structure of the phenolic compound, including the position and number of hydroxyl groups, significantly influences its inhibitory potency. researchgate.net Studies have identified naturally occurring phenolics like caffeic acid and esculetin (B1671247) as strong competitive inhibitors of XO. nih.gov

Table 3: Xanthine Oxidase (XO) Inhibition by Selected Phenolic Compounds

CompoundXO Inhibition IC₅₀ (µM)
Esculetin28.4
Caffeic Acid39.21
Allopurinol (Reference Drug)Not specified in source, but is a known potent inhibitor

Data sourced from a study on the inhibitory effects of naturally occurring phenolics on xanthine oxidase. nih.gov

Angiotensin Converting Enzyme (ACE) Inhibition Angiotensin-converting enzyme (ACE) is a zinc metalloprotein that plays a central role in regulating blood pressure. nih.gov It converts angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov ACE inhibitors lower blood pressure by reducing the formation of angiotensin II and are widely used to treat hypertension and cardiovascular diseases. nih.gov While the hydrazone scaffold is explored for a wide array of biological activities, specific research detailing the ACE inhibitory potential of this compound itself is not prominent in the reviewed literature.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique utilized to predict the preferred orientation of a molecule when bound to a second, typically a biological target such as a protein or enzyme. ekb.egnih.gov This method provides valuable insights into the intermolecular interactions, binding affinity, and potential mechanism of action at a molecular level. orgchemres.orgresearchgate.net For this compound and its analogues, molecular docking studies have been instrumental in elucidating their interactions with various biological targets, thereby rationalizing their observed antimicrobial, antioxidant, and enzyme inhibitory activities.

Research has employed molecular docking to forecast the binding between hydrazone-based Schiff base ligands and various receptors, providing crucial structural information for inhibition studies. ekb.eg The insights gained help in understanding how these compounds bind within the active sites of enzymes and which functional groups are essential for potent activity. These studies often compare the docking scores and binding modes of the studied compounds with those of standard inhibitors to validate the findings and assess their potential. nih.govnih.gov

Common biological targets investigated for hydrazone derivatives include enzymes involved in inflammation like cyclooxygenase (COX-1 and COX-2) nih.govnih.govchemrxiv.org, tyrosinase, which is linked to hyperpigmentation and food browning nih.govmdpi.comnih.gov, and various microbial enzymes such as dihydrofolate reductase (DHFR), which are crucial for bacterial survival. ekb.egnih.gov

Docking studies of vanillin–benzylidenehydrazine hybrids with tyrosinase (PDB code: 2Y9X) have revealed specific binding interactions. nih.gov The carbonyl group of the hydrazone linker can form hydrogen bonds with amino acid residues like Val283, while the methoxy group may interact with Arg268 via hydrogen bonding. nih.gov Furthermore, the planar structure of the benzyl (B1604629) group facilitates pi-stacking interactions with residues such as Pro277. nih.gov In other studies involving tyrosinase, benzylidene derivatives have shown hydrophobic interactions with Phe264, Met280, and Val283, alongside pi-pi stacking with His259 and His263. nih.gov The active site of tyrosinase contains two copper ions, which are crucial for its catalytic activity, and the inhibition mechanism often involves interaction with these ions or the surrounding histidine residues. nih.gov

In the context of anti-inflammatory activity, docking simulations of hydrazone derivatives into the active site of COX-2 have shown binding modes analogous to selective inhibitors like SC-558. nih.gov These studies suggest that the specific conformation and interactions within the COX-2 active site, which differ from those in the COX-1 site, are responsible for the selective inhibition observed for some derivatives. nih.gov

For antimicrobial applications, molecular docking has been used to predict the inhibitory activity of hydrazone ligands and their metal complexes against bacterial proteins. nih.gov Studies targeting the dihydrofolate reductase (DHFR) from Staphylococcus aureus (PDB ID: 2W9H) have been performed to understand the structural basis for the antibacterial effects of these compounds. ekb.eg Similarly, docking has been used to investigate interactions with the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), where a derivative showed a binding energy of -7.2 kcal/mol, suggesting potential antiviral applications. ijcce.ac.iriucr.org

The binding affinity, typically reported as a docking score or binding energy in kcal/mol, quantifies the stability of the ligand-receptor complex. For example, a (Z)-2-benzylidene-dihydroimidazothiazolone derivative, a related heterocyclic structure, exhibited a docking score of -6.7 kcal/mol with tyrosinase, indicating a stronger binding affinity than the standard inhibitor kojic acid. nih.gov Such computational findings are crucial for prioritizing compounds for further synthesis and biological evaluation. semanticscholar.org

The following table summarizes the findings from various molecular docking studies on hydrazone derivatives, highlighting the diversity of biological targets and the key interactions that govern their inhibitory potential.

Ligand/Derivative ClassBiological Target (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Interacting Residues and Interaction Types
Vaniline–benzylidenehydrazine hybridTyrosinase (2Y9X)Not specifiedH-bond with Val283, Arg268; Pi-stacking with Pro277. nih.gov
(Z)-2-Benzylidene-dihydroimidazothiazoloneTyrosinase-6.7Pi-pi stacking with His259, His263; Hydrophobic interactions with Phe264, Met280, Val283. nih.gov
Arylhydrazone derivativeCOX-2Not specifiedSimilar binding mode to SC-558 (a selective COX-2 inhibitor). nih.gov
Indole-N-acylhydrazoneCOX-2Not specifiedInteracts with the active site in a conformation distinct from its interaction with COX-1. nih.gov
Hydrazone with 3,4,5-trimethoxyphenyl moietyS. aureus DHFR (2W9H)Not specifiedBinding to the target protein was studied to rationalize antimicrobial activity. ekb.eg
(E)-2-{[(E)-2-Hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-oneSARS-CoV-2 Mpro (6LU7)-7.2Affinity for the active site suggests potential for drug design. iucr.org
Pyridoxal-benzoylhydrazone Copper (II) ComplexS. aureus and E. coli proteinsNot specifiedDocking was used to predict inhibitory activity against Gram-positive and Gram-negative bacteria. nih.gov
Hydrazone-based Schiff base ligandVarious ReceptorsNot specifiedUsed to predict binding and provide structural information for inhibition studies. ekb.eg

Catalytic Applications of 2 Benzylidenehydrazono Methyl Phenol and Its Metal Complexes

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Metal complexes of 2-((Benzylidenehydrazono)methyl)phenol (B7782992) and related hydrazone Schiff bases function as both homogeneous and heterogeneous catalysts, a versatility that broadens their applicability in industrial and laboratory settings.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.comyoutube.com This allows for high selectivity and activity under mild reaction conditions, as the active catalytic sites are readily accessible to the substrate molecules. youtube.com The metal complexes of hydrazone ligands are often soluble in common organic solvents, making them suitable for a range of solution-phase reactions. youtube.com The catalytic cycle in such systems typically involves the coordination of the substrate to the metal center, followed by one or more transformation steps and, finally, the release of the product, regenerating the catalyst for the next cycle. youtube.com The ability to tune the electronic and steric properties of the this compound ligand by modifying the substituents on the phenolic and benzylidene rings allows for the fine-tuning of the catalyst's reactivity and selectivity for specific transformations.

Heterogeneous Catalysis: For applications requiring easy separation and recycling of the catalyst, heterogeneous systems are preferred. youtube.comyoutube.com In this mode, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. youtube.comyoutube.com Metal complexes of this compound can be immobilized on solid supports, such as polymers or inorganic materials like silica (B1680970) and alumina, to create heterogeneous catalysts. youtube.com This approach combines the high reactivity of the molecular metal complex with the practical advantages of a solid catalyst, including enhanced stability and prevention of product contamination. The high thermal and moisture stability of many Schiff base complexes makes them particularly well-suited for heterogeneous catalysis, which may involve high temperatures. researchgate.net The catalytic action occurs at the active sites on the surface of the solid support where reactants are adsorbed. youtube.com

**7.2. Specific Catalytic Transformations

Metal complexes derived from this compound and its analogs have demonstrated efficacy in catalyzing several key organic reactions.

The variable oxidation states of transition metals make their complexes with hydrazone Schiff bases potent catalysts for oxidation reactions. These catalysts are active in the oxidation of various substrates, including alcohols, catechols, and anilines, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂).

Manganese(III) complexes of Schiff-base ligands have been shown to effectively catalyze the aerobic oxidation of substrates like o-aminophenol to 2-aminophenoxazin-3-one and 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. nih.gov Similarly, oxovanadium(IV) Schiff base complexes are highly active and selective for the oxidation of benzoin (B196080) to benzil (B1666583) using H₂O₂ as the oxidant, achieving high conversions under mild conditions. researchgate.net

In a study on the oxidation of aniline, various transition metal(II) complexes of a Schiff base derived from 2-floro-N'-((2-hydroxyphenyl)methylene)benzohydrazide were investigated. The reactions were carried out using H₂O₂ as the oxidant and produced azobenzene (B91143) with 100% selectivity. The catalytic activity varied depending on the metal center, with the Cu(II) complex showing the highest yield. mdpi.com

Table 1: Catalytic Oxidation of Aniline to Azobenzene Using M(II) Schiff Base Complexes mdpi.com

Catalyst (Complex) Substrate Oxidant Product Yield (%)
Complex 1 (Mn(II)) Aniline H₂O₂ Azobenzene 15
Complex 2 (Co(II)) Aniline H₂O₂ Azobenzene 35
Complex 3 (Ni(II)) Aniline H₂O₂ Azobenzene 67
Complex 4 (Cu(II)) Aniline H₂O₂ Azobenzene 91
Complex 5 (Zn(II)) Aniline H₂O₂ Azobenzene 83

Reaction Conditions: Catalyst-to-aniline weight ratio of 1:10, DMF as solvent, 30% H₂O₂, room temperature, 1 hour.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. Metal complexes of Schiff bases have been employed as efficient catalysts for such transformations. For instance, a Cu(II) complex with a Schiff base ligand derived from 2-amino pyridine (B92270) and 3-chloro benzaldehyde (B42025) has been successfully used to catalyze the Claisen-Schmidt condensation. This reaction produces chalcone (B49325) derivatives, which are important intermediates in the synthesis of various biologically active compounds. The study demonstrated that the Cu(II) complex exhibited remarkable catalytic activity, affording higher yields compared to conventional catalysts like potassium hydroxide (B78521) (KOH) and p-toluenesulfonic acid (PTSA).

Etherification reactions involve the formation of an ether linkage (C-O-C). Despite the broad catalytic utility of hydrazone Schiff base complexes, their specific application in catalyzing etherification reactions is not extensively documented in the reviewed scientific literature. While various catalysts have been developed for ether synthesis, the use of complexes derived from this compound for this purpose remains an area for potential future investigation.

Dimerization reactions, such as the conversion of alkenes into their dimers, are of significant industrial importance for producing fuels and chemical feedstocks. Transition metal complexes are often at the heart of these catalytic processes. However, the application of metal complexes of this compound as catalysts for dimerization reactions is not widely reported. One study noted a photoinduced dimerization of a platinum(II)-hydrazone complex itself, rather than its use as a catalyst for other substrates. nih.gov Therefore, the catalytic role of these specific complexes in promoting dimerization transformations is not yet established in the literature.

Phenol (B47542) alkylation is a crucial reaction for synthesizing various antioxidants, disinfectants, and other specialty chemicals. The reaction typically involves the introduction of an alkyl group onto the aromatic ring of a phenol. Based on available research, there is no significant evidence to suggest that metal complexes of this compound are utilized as catalysts for phenol alkylation reactions. This specific application has not been a focus of the studies reviewed.

Enhanced Catalytic Activity through Complexation

The coordination of this compound to a metal center can significantly enhance its catalytic prowess. This enhancement stems from several factors, including the electronic effects of the metal ion, the specific coordination geometry, and the ability of the complex to facilitate substrate activation. Metal complexes of related salicylaldehyde-based Schiff base ligands have demonstrated notable activity in various catalytic reactions, such as oxidation and polymerization.

Research into the catalytic oxidation of alcohols and phenols has shown that metal complexes of hydrazone ligands can act as effective catalysts. For instance, manganese(III) complexes of Schiff-base ligands derived from substituted salicylaldehydes have been shown to catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov The catalytic cycle often involves the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov While specific data for this compound is not abundant, the general principles can be illustrated with representative findings for similar complexes.

Another significant area where complexation enhances catalytic activity is in ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides, to produce biodegradable polymers. mdpi.comd-nb.info Metal complexes of Schiff bases are explored as alternatives to traditional catalysts like tin octoate. The activity of these catalysts is influenced by the nature of the metal center, the ligand architecture, and the reaction conditions. For example, titanium and vanadium complexes of a tridentate phenoxy-imine ligand have shown high and moderate activity, respectively, in the ROP of ε-caprolactone. d-nb.info The performance of such catalytic systems is often evaluated based on monomer conversion, reaction time, and the molecular weight characteristics of the resulting polymer.

Table 1: Representative Catalytic Activity of a Mn(III)-Schiff Base Complex in the Oxidation of Styrene nih.govThis table presents illustrative data for a related Mn(III)-salen type complex to demonstrate the catalytic potential, as specific data for this compound complexes in this reaction was not found in the searched literature.

Catalyst Substrate Conversion (%) Major Product
[Mn(L)(NCS)(H₂O)] Styrene ~75 Styrene oxide

Internal Catalysis and Dynamic Covalent Chemistry in Polymer Science

The hydrazone linkage within this compound is a prime example of a dynamic covalent bond. This type of bond can undergo reversible formation and cleavage under specific conditions, a property that is being increasingly exploited in polymer science to create "smart" materials. These materials, known as covalent adaptable networks (CANs) or vitrimers, can exhibit properties such as self-healing, malleability, and recyclability. nih.gov

The concept of internal catalysis, or neighboring group participation, is particularly relevant to the chemistry of this compound. The phenolic hydroxyl group in the ortho position to the imine nitrogen can act as an internal catalyst, facilitating the reversible exchange of the hydrazone bond. This intramolecular assistance can lower the activation energy for the bond exchange, allowing for dynamic behavior under milder conditions than would be required for a simple hydrazone.

The development of catalyst-free dynamic covalent reactions is a significant area of research. Recent studies have shown that the condensation reaction between Knoevenagel derivatives and hydrazides can generate acylhydrazones with a wide range of equilibrium constants, enabling the synthesis of high-molar-mass polyacylhydrazones and covalent adaptable networks without the need for external catalysts. chemrxiv.org This highlights the potential for designing polymers with inherent dynamic properties based on the salicylaldehyde (B1680747) hydrazone motif.

Table 2: Properties of Hydrazone-Based Covalent Adaptable Networks nih.govThis table provides an example of how the properties of dynamic covalent networks can be tuned, based on research on related hydrazone systems.

Crosslinker Type Storage Modulus (G') Key Property
Benzyl-hydrazone ~20 kPa Slower relaxing network
Alkyl-hydrazone ~20 kPa More adaptable network

Sensing Applications of 2 Benzylidenehydrazono Methyl Phenol Derivatives

Fluorescent Chemosensors for Metal Ions

The structural design of 2-((benzylidenehydrazono)methyl)phenol (B7782992) derivatives allows for the creation of effective fluorescent chemosensors for the detection of metal ions. The presence of both a phenolic hydroxyl group and a hydrazone moiety provides excellent coordination sites for metal ions. This interaction can significantly alter the electronic properties of the molecule, leading to changes in its fluorescence emission.

Detection of Aluminum Ions (Al³⁺)

Derivatives of this compound have been successfully employed as "turn-on" fluorescent chemosensors for aluminum ions (Al³⁺). In a "turn-on" sensor, the fluorescence intensity of the compound is significantly enhanced upon binding with the target analyte. This phenomenon is often attributed to chelation-enhanced fluorescence (CHEF).

One such derivative, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl)naphthalene-2-ol, has demonstrated high selectivity and reversibility as a fluorescent chemosensor for Al³⁺. nih.gov In the absence of Al³⁺, the compound exhibits weak fluorescence. However, upon the addition of Al³⁺, a stable 1:1 complex is formed, resulting in a significant enhancement of its fluorescence emission. nih.gov This response is highly selective for Al³⁺ over other competing metal ions. The sensor operates effectively under physiological pH conditions (pH 7-8) and has a low limit of detection (LOD) and limit of quantification (LOQ). nih.gov

Parameter Value Reference
Analyte Al³⁺ nih.gov
Sensor 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl)naphthalene-2-ol nih.gov
Sensing Type "Off-On" Fluorescence nih.gov
Binding Stoichiometry 1:1 nih.gov
Association Constant (Kₐ) 8.73 × 10⁵ M⁻¹ nih.gov
Limit of Detection (LOD) 0.04 µM nih.gov
Limit of Quantification (LOQ) 0.14 µM nih.gov
Optimal pH 7-8 nih.gov

Detection of Copper Ions (Cu²⁺)

Derivatives of this compound have also been developed as fluorescent chemosensors for the detection of copper ions (Cu²⁺). In contrast to the "turn-on" sensors for Al³⁺, some of these derivatives function as "turn-off" or fluorescence quenching sensors for Cu²⁺.

A notable example is a Schiff base synthesized from benzylamine (B48309) and 2-hydroxy-1-naphthaldehyde, which exhibits a pronounced fluorescence enhancement specifically upon treatment with copper ions. nih.govmdpi.com This "turn-on" response is attributed to the interruption of an intramolecular charge transfer (ICT) mechanism, leading to chelation-enhanced fluorescence (CHEF). nih.govmdpi.com The sensor demonstrates high selectivity for Cu²⁺ over a wide pH range and forms a 2:1 complex with the metal ion. nih.govmdpi.com

Conversely, other Schiff base hydrazone derivatives act as "turn-off" sensors for Cu²⁺. For instance, a sensor based on a substituted salicylaldehyde (B1680747) derivative, 2,2′-(hydrazine-1,2-diylidenedimethylylidene)bis(6-isopropyl-3-methylphenol), shows a quenching of its fluorescence upon binding with Cu²⁺ in a 1:1 stoichiometry. mdpi.com This fluorescence quenching provides a sensitive method for the detection of Cu²⁺. mdpi.com

Parameter Value Reference
Analyte Cu²⁺ nih.govmdpi.com
Sensor Schiff base of benzylamine and 2-hydroxy-1-naphthaldehyde nih.govmdpi.com
Sensing Type "Turn-On" Fluorescence nih.govmdpi.com
Binding Stoichiometry 2:1 nih.govmdpi.com
Linear Range 1-10 × 10⁻⁹ M nih.govmdpi.com
Limit of Detection (LOD) 30 × 10⁻⁹ M nih.govmdpi.com
Association Constant 1 × 10¹¹ M⁻² nih.govmdpi.com
Optimal pH 5-12 nih.govmdpi.com

Mechanisms of Sensing

The sensing mechanisms of this compound derivatives are primarily based on well-established photophysical processes that are modulated by the binding of a metal ion. Two of the most common mechanisms are Chelation-Enhanced Fluorescence (CHEF) and Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).

In the CHEF mechanism, the binding of a metal ion to the hydrazone and phenol (B47542) groups of the sensor molecule restricts the photoinduced electron transfer (PET) process. In the free ligand, the fluorescence is often quenched due to PET from the nitrogen atom of the imine group to the fluorophore. Upon chelation with a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in coordination, which suppresses the PET process and leads to a significant enhancement of fluorescence. nih.govmdpi.com

The ESIPT mechanism involves the transfer of a proton from the phenolic hydroxyl group to the imine nitrogen atom in the excited state. This process provides a non-radiative decay pathway, resulting in weak fluorescence of the free ligand. When the sensor binds to a metal ion like Al³⁺, the phenolic proton is replaced by the metal ion, thus inhibiting the ESIPT process. This blockage of the non-radiative decay channel leads to a dramatic increase in the fluorescence intensity. nih.gov

Biosensor Development Concepts

The unique chemical properties of this compound and its derivatives make them promising candidates for integration into biosensor platforms. The development of such biosensors involves the immobilization of the Schiff base compound onto a solid support or transducer surface, allowing for the detection of target analytes in biological samples.

A key concept in developing biosensors with these compounds is their immobilization on electrode surfaces to create electrochemical biosensors . For instance, a novel Schiff base has been immobilized on a gold electrode to create a self-assembled monolayer for the electrochemical detection of adrenaline. rsc.org This demonstrates the feasibility of using the functional groups of these compounds to anchor them to transducer surfaces.

Another approach involves the use of hydrazide chemistry for oriented antibody immobilization . In this concept, hydrazide groups on a functionalized electrode can react with the aldehyde groups on oxidized antibodies to form stable hydrazone bonds. nih.gov This strategy allows for the controlled and oriented attachment of biorecognition elements, which can enhance the sensitivity and performance of the biosensor. A derivative of this compound could be similarly functionalized to participate in such immobilization strategies.

Furthermore, the development of optical biosensors is a viable concept. A patent describes sensor dyes for the real-time sensing of metal ions in aqueous environments, where a phenol group is involved in reversible metal ion binding and is also alkylated to an optically transparent substrate. google.com This concept could be adapted for this compound derivatives, where the compound is covalently attached to a substrate for continuous monitoring of metal ions.

These concepts highlight the versatility of this compound derivatives in the design of advanced biosensing platforms for a variety of applications.

Materials Science Applications of 2 Benzylidenehydrazono Methyl Phenol Derivatives

Development of Photochromic Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for developing light-sensitive materials. While research into the photochromic behavior of 2-((Benzylidenehydrazono)methyl)phenol (B7782992) derivatives is an active area of investigation, the inherent structural features of these molecules, such as the presence of azomethine (-C=N-) and hydroxyl (-OH) groups, suggest a predisposition for photo-induced tautomerism.

One of the primary mechanisms contributing to photochromism in related salicylaldehyde (B1680747) Schiff bases is the excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen atom. This process can lead to the formation of a transient keto-tautomer with a distinct color. The reverse reaction can be triggered by thermal or photochemical means, allowing the material to revert to its original state. The specific substituents on both the salicyl and benzylidene rings of the this compound backbone can be systematically modified to tune the photochromic properties, including the switching speed, fatigue resistance, and the absorption wavelengths of the two states.

Application in Organic Electronics

The field of organic electronics leverages the electronic and optical properties of carbon-based materials to create novel devices. Derivatives of this compound are being explored for their potential in this arena, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The extended π-conjugated system present in these molecules makes them suitable candidates for use as emissive or charge-transporting layers within an OLED device.

The performance of such materials in OLEDs is dictated by several factors, including their photoluminescence quantum yield, charge carrier mobility, and thermal stability. Researchers are synthesizing novel derivatives with tailored electronic properties by introducing various electron-donating or electron-withdrawing groups. These modifications can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing charge injection and transport, and tuning the emission color. While still in the research and development phase, the versatility and synthetic accessibility of this compound derivatives make them a promising class of materials for future organic electronic applications.

Fluorescent Dyes and Pigments

The inherent fluorescence of many this compound derivatives has led to their investigation as novel dyes and pigments. These compounds often exhibit strong luminescence in the visible region of the electromagnetic spectrum, with the specific emission color being highly dependent on the molecular structure and the surrounding environment.

A significant area of application for these fluorescent derivatives is in the development of chemosensors. The hydrazone and phenol (B47542) moieties can act as effective binding sites for metal ions. Upon coordination with a specific metal ion, the electronic structure of the molecule is perturbed, leading to a discernible change in its fluorescence properties. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. This "stimuli-responsive" fluorescence makes them highly valuable for the selective and sensitive detection of various metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), in environmental and biological samples.

Derivative TypeTarget IonFluorescence Response
Salicylaldehyde HydrazoneZn²⁺Enhancement
Salicylaldehyde Benzoyl HydrazoneCu²⁺Quenching

Semiconducting Materials based on Metal Complexes

The coordination of this compound derivatives with various metal ions not only impacts their fluorescent properties but can also give rise to novel semiconducting materials. The formation of metal complexes can significantly alter the electronic band structure of the organic ligand, leading to materials with tunable electrical conductivity.

Advanced Functional Materials

The versatility of the this compound scaffold extends to the creation of a wide range of advanced functional materials with tailored properties.

Smart Materials and Responsive Systems

"Smart materials" are materials that can respond to external stimuli in a controlled and reversible manner. Derivatives of this compound are excellent candidates for the development of such systems due to their inherent responsiveness to various stimuli, including light, heat, and chemical species.

As previously discussed, their photochromic and chemosensory behaviors are prime examples of their "smart" capabilities. The ability of these molecules to switch between different states with distinct optical or electronic properties in response to an external trigger is the foundation for their application in molecular switches, sensors, and information storage media. For instance, the color change associated with photochromism could be utilized for rewritable paper or light-activated security features. Similarly, their selective binding to specific ions allows for the creation of highly specific sensors that can provide a visual or electronic signal in the presence of the target analyte. The ongoing research in this area focuses on enhancing the performance of these materials by improving their sensitivity, selectivity, and durability for real-world applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-((Benzylidenehydrazono)methyl)phenol (B7782992) and its analogs. While traditional condensation reactions are effective, they often involve the use of organic solvents and require significant energy input. The exploration of greener synthetic routes is a promising area of investigation.

Key research directions include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields. researchgate.net Research has shown that microwave irradiation can accelerate the synthesis of Schiff bases, often in solvent-free conditions or using water as a solvent, aligning with the principles of green chemistry. researchgate.net

Ultrasonic Irradiation: Sonochemistry offers another energy-efficient method for promoting chemical reactions. The use of ultrasound can enhance reaction rates and lead to higher product yields under milder conditions.

Natural Acid Catalysis: Employing naturally derived acids, such as citric acid from lemon juice, as catalysts presents a cost-effective and environmentally friendly alternative to conventional acid catalysts.

Ionic Liquids: These compounds can act as both solvents and catalysts, often with high efficiency and the potential for recyclability, further contributing to the sustainability of the synthetic process.

A comparative overview of conventional versus green synthetic methods for Schiff bases highlights the advantages of the latter in terms of reaction time and yield.

Table 1: Comparison of Synthetic Methodologies for Schiff Bases

MethodTypical Reaction TimeYield (%)Environmental Considerations
Conventional HeatingSeveral hoursModerate to HighUse of volatile organic solvents
Microwave IrradiationMinutesHigh to ExcellentReduced solvent use, energy efficient
Ultrasonic IrradiationLess than an hourHighReduced energy consumption
GrindingMinutesHighSolvent-free

Design and Synthesis of Advanced Multi-Functional Coordination Complexes

The ability of this compound to act as a versatile ligand opens up extensive possibilities for the design of novel coordination complexes with tailored properties. Future work should focus on creating multi-functional materials by judiciously selecting metal ions and modifying the ligand structure.

Potential areas of exploration include:

Homo- and Hetero-metallic Complexes: Synthesizing complexes with one or more different metal centers could lead to materials with unique magnetic, electronic, or catalytic properties.

Supramolecular Assemblies: The design of complex architectures through non-covalent interactions could result in the formation of advanced materials with applications in areas such as gas storage or molecular recognition.

Systematic Variation of Substituents: A systematic study of how different substituents on the aromatic rings of the ligand affect the electronic properties, geometry, and subsequent functionality of the metal complexes is crucial. For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the photophysical and electrochemical characteristics of the resulting complexes. Research on related Schiff bases has shown that the coordination environment around the metal ion (e.g., octahedral, tetrahedral, square planar) is highly dependent on the ligand structure and the metal ion itself. researchgate.netijtonline.com

In-depth Mechanistic Studies of Photophysical Phenomena

While preliminary studies have hinted at the interesting photophysical properties of this compound and its complexes, a deeper understanding of the underlying mechanisms is required. This knowledge is essential for the rational design of materials for applications in optoelectronics and sensing.

Future research should focus on:

Excited-State Dynamics: Utilizing time-resolved spectroscopic techniques to probe the lifetimes and decay pathways of excited states will provide insight into processes such as fluorescence, phosphorescence, and intersystem crossing.

Photoinduced Electron/Energy Transfer: Investigating the potential for photoinduced electron or energy transfer within the molecule or between the molecule and other species is key to developing applications in photocatalysis and solar energy conversion.

Theoretical Calculations: Combining experimental data with high-level computational studies can elucidate the nature of electronic transitions and the geometries of excited states.

One area of interest is the photocatalytic degradation of organic pollutants, where Schiff base complexes have shown promise. rsc.org Understanding the mechanism of how these complexes generate reactive oxygen species upon irradiation will be critical for optimizing their performance.

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool for predicting the properties of new molecules and materials before their synthesis, thereby saving time and resources. Future research should leverage advanced computational modeling to guide the design of this compound derivatives with specific functionalities.

Key areas for computational investigation include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to predict ground and excited-state properties, including molecular geometries, electronic structures, and absorption/emission spectra.

Molecular Docking: For biological applications, molecular docking studies can predict the binding affinity and mode of interaction of these compounds with biological targets such as enzymes or DNA. ekb.eg

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of these compounds with their observed biological or chemical activity, aiding in the design of more potent or selective agents.

Development of Targeted Biological Agents with Specific Mechanisms

The broad spectrum of biological activities reported for hydrazone derivatives provides a strong rationale for the development of targeted therapeutic agents based on the this compound scaffold. researchgate.netnih.gov Future research should move beyond preliminary screening to focus on identifying specific molecular targets and elucidating mechanisms of action.

Potential research avenues include:

Enzyme Inhibition Studies: Investigating the inhibitory activity of these compounds against specific enzymes implicated in disease, such as cyclooxygenases (anti-inflammatory), kinases (anticancer), or cholinesterases (neurodegenerative diseases).

Antimicrobial Mechanism of Action: Determining how these compounds exert their antibacterial and antifungal effects, for example, by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the molecular structure to identify the key pharmacophoric features responsible for a particular biological activity will be crucial for lead optimization. The complexation with metal ions has been shown to enhance the biological activity of Schiff bases in some cases. researchgate.netresearchgate.net

Innovation in Catalytic Systems and Applications

Schiff base metal complexes are known to be effective catalysts for a variety of organic transformations. researchgate.netresearchgate.net Future research should aim to develop novel catalytic systems based on this compound with enhanced activity, selectivity, and stability.

Areas for future catalytic research include:

Asymmetric Catalysis: The development of chiral complexes for enantioselective reactions is a significant challenge and a highly rewarding area of research.

Oxidation and Reduction Reactions: Designing robust catalysts for selective oxidation of substrates like alcohols and aniline, or for hydrogenation reactions, is of great industrial importance. mdpi.com

Carbon-Carbon Bond Forming Reactions: Exploring the use of these complexes in important cross-coupling reactions, such as Suzuki or Heck reactions, could lead to more efficient synthetic routes for complex organic molecules.

Polymerization Catalysis: Investigating the potential of these complexes to act as catalysts for the polymerization of olefins or other monomers.

The high thermal and moisture stability of many Schiff base complexes makes them attractive candidates for industrial applications. researchgate.net

Expanding the Scope of Sensing Platforms

The inherent chromogenic and fluorogenic properties of Schiff bases and their metal complexes make them excellent candidates for the development of chemical sensors. researchgate.net Future research should focus on expanding the range of analytes that can be detected and improving the sensitivity and selectivity of these sensing platforms.

Potential directions for research in sensing include:

Selective Ion Sensing: Designing ligands that exhibit a specific colorimetric or fluorescent response upon binding to a particular metal ion. rsc.orgresearchgate.net This has applications in environmental monitoring and medical diagnostics.

Anion Recognition: Developing receptors for the selective detection of environmentally or biologically important anions.

Small Molecule Sensing: Creating sensors for the detection of neutral molecules of interest, such as pollutants or biologically relevant species.

Integration with Advanced Materials: Incorporating these sensor molecules into materials such as polymers, nanoparticles, or two-dimensional materials to create robust and reusable sensing devices. mdpi.com

The development of dual-channel chemosensors, which provide both a colorimetric and a fluorescent response, can enhance the reliability of detection. rsc.org

Integration into Next-Generation Materials Technologies

The unique structural and electronic characteristics of this compound, a member of the broader Schiff base and hydrazone families, position it as a promising building block for the development of next-generation materials. Future research can be directed towards its incorporation into various advanced material technologies.

Hydrazone-based compounds are increasingly recognized for their role in the creation of "smart" materials that respond to external stimuli such as light, pH, or the presence of specific analytes. rsc.orgacs.orgnih.gov The this compound molecule, with its photoactive and coordination capabilities, could be integrated into polymers to create photo-responsive or chemo-responsive materials. For instance, the E/Z isomerization around the C=N bond upon light irradiation could be harnessed to create materials with tunable optical properties or to trigger mechanical responses in a polymer matrix. plu.mx

Furthermore, the development of Schiff base polymers has garnered significant interest for applications in electronics. researchgate.netacs.org These polymers often exhibit semiconducting properties and high thermal stability. researchgate.net Future work could involve the synthesis of polymers incorporating the this compound moiety to explore their potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as components in solar cells. researchgate.netevitachem.com

The compound's ability to form stable complexes with various metal ions also opens doors for its use in composite materials. For example, composites of polypyrrole with a hydrazone Schiff base have shown excellent electromagnetic absorption properties. nih.gov Research into composites containing this compound could lead to the development of novel materials for electromagnetic shielding and other electronic applications.

Another promising area is in the field of biomaterials. Hydrazone linkages are utilized in creating hydrogels for tissue engineering due to their dynamic and often biocompatible nature. nih.govdiva-portal.org The properties of this compound could be exploited to create hydrogels with specific mechanical strengths and degradation profiles suitable for applications like cartilage regeneration. nih.gov

The potential applications in next-generation materials are summarized in the table below:

Technology AreaPotential Application of this compoundKey Enabling Properties
Smart Materials Photo-switchable polymers, pH sensors, chemical sensors.Photo-isomerization, coordination with metal ions, sensitivity to pH changes.
Electronics Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), solar cells.Semiconducting properties, thermal stability, charge transfer capabilities.
Composite Materials Electromagnetic shielding, catalysis, enhanced structural polymers.Metal chelation, thermal stability, ability to modify polymer properties.
Biomaterials Drug delivery systems, tissue engineering scaffolds, biosensors.Biocompatibility, ability to form dynamic covalent bonds, interaction with biological molecules.

Interdisciplinary Research Synergies

The full potential of this compound can be unlocked through collaborative research that spans multiple scientific disciplines. The inherent properties of this compound make it a focal point for synergistic explorations at the interface of chemistry, biology, materials science, and computational science.

A significant area for interdisciplinary synergy lies in the development of theranostics, which combines therapeutic and diagnostic functionalities in a single agent. The fluorescent properties of hydrazone derivatives and their metal complexes, coupled with their demonstrated biological activities, offer a platform for creating agents for bioimaging and targeted therapy. rsc.org Collaborative efforts between synthetic chemists, biochemists, and medical researchers could lead to novel compounds for cancer therapy and diagnostics. rsc.orgnih.gov For instance, the compound could be functionalized to specifically target cancer cells and its fluorescence used to visualize them, while its metal complexes could act as therapeutic agents. nih.gov

The synergy between experimental and computational chemistry is crucial for accelerating the discovery and optimization of materials based on this compound. rsc.org Density Functional Theory (DFT) calculations can predict the electronic structure, stability, and reactivity of the compound and its metal complexes, guiding experimental efforts towards the synthesis of molecules with desired properties. rsc.org This collaboration can streamline the design of new catalysts, electronic materials, and bioactive compounds.

Furthermore, the intersection of materials science and biology presents exciting opportunities. The development of biocompatible and biodegradable polymers incorporating this compound for applications in drug delivery and tissue engineering requires a deep understanding of both polymer chemistry and cellular biology. nih.govresearchgate.net Researchers in these fields can work together to design materials that not only have the desired physical properties but also interact favorably with biological systems.

The table below illustrates potential interdisciplinary research synergies:

DisciplinesCollaborative Research AreaPotential Outcome
Chemistry & Biology/Medicine Development of theranostic agents; design of novel antimicrobial and anticancer drugs. nih.govnih.govTargeted cancer therapies, advanced bioimaging probes, new classes of antibiotics.
Chemistry & Computational Science Predictive modeling of molecular properties; rational design of new derivatives. rsc.orgAccelerated discovery of materials with tailored electronic and optical properties.
Materials Science & Biology Creation of smart biomaterials for drug delivery and tissue engineering. diva-portal.orgresearchgate.netAdvanced hydrogels for regenerative medicine, pH-responsive drug release systems.
Chemistry & Environmental Science Development of sensors for environmental pollutants; catalysts for green chemistry applications.Sensitive and selective detection of heavy metal ions, efficient and environmentally friendly catalytic processes.

By fostering these interdisciplinary collaborations, the scientific community can fully exploit the rich chemical landscape of this compound and its derivatives, leading to significant advancements across a wide range of technological and biomedical fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((Benzylidenehydrazono)methyl)phenol, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via a condensation reaction between a benzaldehyde derivative and a hydrazine-containing phenol precursor. For example, hydrazones are formed under reflux in ethanol or methanol with catalytic acetic acid, followed by purification via recrystallization (e.g., from ethanol/water mixtures) . Key parameters include pH control (acidic conditions favor imine formation) and stoichiometric ratios (1:1 aldehyde-to-hydrazine). Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm C=N stretch (~1600 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and the hydrazone NH proton (δ ~8–10 ppm); ¹³C NMR verifies the imine carbon (δ ~150–160 ppm) .
  • Elemental Analysis (CHNS) : Validates molecular formula accuracy (e.g., C, H, N within ±0.3% of theoretical values) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms stereochemistry using SHELX software for structure refinement .

Q. What are the common chemical reactions and stability considerations for this compound?

  • Methodology : The hydrazone group undergoes tautomerism (keto-enol) and can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) to form complexes. Reactivity includes:

  • Oxidation : Forms quinone derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic conditions).
  • Reduction : Sodium borohydride reduces the C=N bond to C-N, yielding amine derivatives .
    Stability: Light-sensitive; store in amber vials at 4°C. Degradation in basic media requires pH monitoring during experiments.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electron Distribution : Localized electron density on the imine nitrogen and phenolic oxygen, influencing redox behavior .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; narrow gaps (~3–4 eV) suggest potential semiconductor applications.
  • Thermochemical Properties : Atomization energies and ionization potentials validate experimental thermochemistry . Software: Gaussian or ORCA.

Q. How can crystallographic data resolve contradictions in reported tautomeric forms or coordination geometries?

  • Methodology : Single-crystal XRD with SHELXL refinement identifies:

  • Tautomerism : Bond lengths (C-N vs. C=N) differentiate keto/enol forms .
  • Metal Coordination : Bond angles and ligand geometry (e.g., square planar vs. octahedral) clarify coordination modes. For conflicting reports, cross-validate with EXAFS or EPR spectroscopy .

Q. What strategies mitigate discrepancies in biological activity studies (e.g., antimicrobial efficacy)?

  • Methodology :

  • Dose-Response Curves : Use standardized assays (e.g., microdilution for MIC values) with positive controls (e.g., ampicillin).
  • Structural Analogues : Compare with derivatives (e.g., fluorinated or methylated variants) to isolate structure-activity relationships .
  • Synchrotron-Based Techniques : High-resolution XRD or mass spectrometry detects impurities affecting bioactivity .

Q. How can spectrophotometric methods quantify this compound in complex matrices?

  • Methodology : UV-Vis spectroscopy (λ_max ~300–350 nm for hydrazones) with calibration curves (R² > 0.99). For biological samples, employ:

  • Sample Prep : Solid-phase extraction (C18 columns) to isolate the compound from interferents.
  • Validation : Spike-and-recovery tests (90–110% recovery) and LOD/LOQ determination (e.g., LOD ≈ 0.1 µg/mL) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility or stability?

  • Methodology :

  • Solubility : Re-test in varied solvents (DMSO, ethanol, buffers) using nephelometry or gravimetric analysis.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting results may arise from impurities; use LC-MS to identify degradation byproducts .

Q. Why do computational and experimental bond lengths sometimes differ?

  • Methodology : DFT assumes gas-phase conditions, while XRD reflects solid-state packing effects. Use periodic boundary conditions (PBE functional) for closer alignment. Discrepancies >0.05 Å warrant revisiting basis sets or crystal symmetry constraints .

Tables for Key Data

Property Technique Typical Values Reference
Melting PointDSC/TGA180–185°C (decomposes)
λ_max (UV-Vis)Spectrophotometry320 nm (ε = 1.2×10⁴ L/mol·cm)
HOMO-LUMO GapDFT/B3LYP3.5 eV
C=N Bond Length (XRD)SHELXL Refinement1.28 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.